5-ethynylthiophene-2-carbonitrile
Description
Properties
IUPAC Name |
5-ethynylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NS/c1-2-6-3-4-7(5-8)9-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWNXMZXPEZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-ethynylthiophene-2-carbonitrile involves several steps. One common method includes the reaction of 2-thiophenecarbonitrile with ethynyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-ethynylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Organic Synthesis
5-Ethynylthiophene-2-carbonitrile as a Building Block
This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures. Its reactivity allows it to participate in various coupling reactions, such as:
- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides or other electrophiles. For instance, this compound has been utilized in synthesizing nucleoside derivatives through Sonogashira coupling, demonstrating its utility in modifying nucleic acids for therapeutic applications .
- Metal-Metal Quadruple Bonds : Research has shown that this compound can support metal-metal quadruple bonds when used as a ligand in coordination chemistry. This property is crucial for the development of new materials with unique electronic properties .
Material Science
Conductive Polymers and Sensors
The incorporation of this compound into polymer matrices has led to the development of conductive materials with potential applications in sensors and electronics:
- Electrochemical Sensors : The compound has been integrated into biosensors for detecting biomolecules such as hydrogen peroxide. For example, a study demonstrated that silver nanoparticles attached to a composite layer containing thiophene derivatives exhibited high sensitivity and rapid response times in detecting H₂O₂ in urine samples .
- Battery Applications : In the context of energy storage, this compound has been explored as part of nonaqueous electrolyte systems in batteries. Its ability to enhance the electrochemical performance of battery materials shows promise for improving energy efficiency and storage capacity .
Biological Applications
Pharmacological Studies
The pharmacological potential of this compound is being investigated, particularly in relation to its interactions with biological targets:
- Nucleoside Derivatives : The modification of nucleosides through the incorporation of this compound has led to compounds with enhanced binding affinities to adenosine receptors. These derivatives are being studied for their potential therapeutic effects against various diseases, including cancer .
Data Tables
Case Studies
- Nucleoside Derivative Synthesis : A study demonstrated the successful synthesis of nucleoside derivatives using this compound through Sonogashira coupling, leading to compounds with significant biological activity against adenosine receptors .
- Electrochemical Sensor Development : Research on thiophene-based conductive polymers revealed that incorporating this compound significantly improved sensor performance, achieving detection limits as low as 0.24 mM for hydrogen peroxide .
- Battery Performance Enhancement : The integration of this compound into nonaqueous electrolyte systems showed improved charge-discharge cycles and overall battery efficiency, indicating its potential role in next-generation energy storage solutions .
Mechanism of Action
The mechanism of action of 5-ethynylthiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural variations among thiophene carbonitriles include substituent type (e.g., amino, nitro, alkyl, aryl) and position, which directly affect properties like melting points and solubility.
Notes:
- The melting point of 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile (259.28°C) correlates with its molecular weight and nitro group, which enhances intermolecular interactions .
- The tetrahydrobenzo[b]thiophene derivative exhibits a higher melting point (277–278°C) due to its fused bicyclic structure and phenyl group .
Contradictions :
- initially lists the molecular formula of 5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile as C₁₂H₄FNO₂, which conflicts with later data (C₁₂H₁₄N₂O₂S) in and . The latter is consistent with its molecular weight (259.28 g/mol) and should be prioritized .
Biological Activity
5-Ethynylthiophene-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an ethynyl group at the 5-position and a carbonitrile group at the 2-position. This unique structure contributes to its electronic properties and reactivity, making it a candidate for various biological applications.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₆N₂S |
| Molar Mass | 162.22 g/mol |
| Functional Groups | Ethynyl, Carbonitrile |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. The carbonitrile group can participate in nucleophilic attacks, influencing various biochemical pathways. Notably, its mechanism includes:
- Inhibition of Tubulin Assembly : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through the intrinsic mitochondrial pathway, leading to cell cycle arrest and programmed cell death .
Biological Activity Studies
Research has highlighted the significant anticancer properties of this compound. A summary of key findings is presented below:
Case Studies
- Anticancer Efficacy : In a study assessing derivatives of thiophene compounds, this compound was noted for its potent antiproliferative effects against HeLa and CEM cell lines. The compound's ability to inhibit tubulin assembly was correlated with its cytotoxicity, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism underlying its anticancer effects.
Q & A
Q. What methodologies identify and quantify byproducts in this compound synthesis?
- Methodological Answer : Use LC-MS/MS with high-resolution mass detection. Compare fragmentation patterns against libraries (e.g., NIST) . For trace impurities, employ preparative TLC followed by ¹H NMR .
Data Contradiction & Validation
Q. How should researchers address conflicting NMR data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
